molecular formula C21H21FN2O5S B11190985 N-(2,5-dimethoxybenzyl)-7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide CAS No. 1291832-38-6

N-(2,5-dimethoxybenzyl)-7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide

Cat. No.: B11190985
CAS No.: 1291832-38-6
M. Wt: 432.5 g/mol
InChI Key: WKJZDZAUEBUERM-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxybenzyl)-7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxybenzyl)-7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxybenzyl)-7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(2,5-dimethoxybenzyl)-7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxybenzyl)-7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazine derivatives such as:

Uniqueness

N-(2,5-dimethoxybenzyl)-7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide is unique due to its specific substituents, which confer distinct pharmacological properties and reactivity. The presence of the 2,5-dimethoxybenzyl and 7-fluoro groups enhances its biological activity and makes it a valuable compound for various scientific research applications .

Properties

CAS No.

1291832-38-6

Molecular Formula

C21H21FN2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-7-fluoro-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide

InChI

InChI=1S/C21H21FN2O5S/c1-28-15-6-8-18(29-2)13(10-15)12-23-21(25)20-17-4-3-9-24(17)16-7-5-14(22)11-19(16)30(20,26)27/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,23,25)

InChI Key

WKJZDZAUEBUERM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2=C3CCCN3C4=C(S2(=O)=O)C=C(C=C4)F

Origin of Product

United States

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